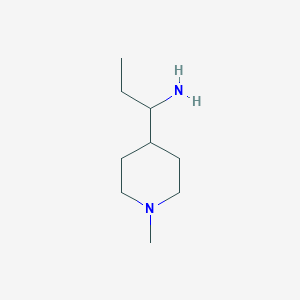

1-(1-Methylpiperidin-4-yl)propan-1-amine

CAS No.:

Cat. No.: VC15817698

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20N2 |

|---|---|

| Molecular Weight | 156.27 g/mol |

| IUPAC Name | 1-(1-methylpiperidin-4-yl)propan-1-amine |

| Standard InChI | InChI=1S/C9H20N2/c1-3-9(10)8-4-6-11(2)7-5-8/h8-9H,3-7,10H2,1-2H3 |

| Standard InChI Key | BYMYTUBZOOMSFA-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1CCN(CC1)C)N |

Introduction

Chemical Identity and Structural Features

1-(1-Methylpiperidin-4-yl)propan-1-amine (CAS 622369-83-9) has the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . Its IUPAC name, 3-(1-methylpiperidin-4-yl)propan-1-amine, reflects the spatial arrangement of functional groups:

-

A piperidine ring with a methyl group at the nitrogen (position 1).

-

A three-carbon aliphatic chain terminating in a primary amine group, attached to the piperidine at position 4.

The Smiles notation CN1CCC(CCCN)CC1 confirms this topology . Nuclear magnetic resonance (NMR) data for structurally related compounds, such as 3-(1-methylpiperidin-4-yl)propan-1-ol, reveal characteristic peaks for piperidine protons (δ 2.77–2.74 ppm, m) and methylene groups adjacent to the amine (δ 3.45–3.41 ppm, m) .

Synthesis and Optimization

Reductive Amination Pathway

A common synthesis route involves reductive amination of 4-piperidone derivatives. For example:

-

Methylation of Piperidine-4-carboxylic Acid:

Piperidine-4-carboxylic acid undergoes transfer hydrogenation with formaldehyde under ambient pressure to yield 1-methylpiperidine-4-carboxylic acid . This step typically employs palladium on charcoal or platinum catalysts in aqueous acidic conditions (e.g., formic acid) at 90–95°C . -

Reduction to Alcohol Intermediate:

The carboxylic acid is reduced to 3-(1-methylpiperidin-4-yl)propan-1-ol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Yields approach 100% under optimized conditions . -

Conversion to Primary Amine:

The alcohol intermediate is converted to the target amine via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection. Alternative methods include mesylation (using methanesulfonyl chloride) and subsequent displacement with ammonia .

Catalytic Hydrogenation

A patent-described method utilizes Grignard reagents and catalytic hydrogenation :

-

Step 1: 1-Methylpiperidine-4-carboxylic acid reacts with thionyl chloride and diethylamine to form N,N-diethyl-1-methylpiperidine-4-carboxamide.

-

Step 2: Treatment with isopropylmagnesium chloride/lithium chloride (Turbo Grignard) and 2,6-dibromopyridine yields (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide.

-

Step 3: Hydrogenation at 50°C under 300 psi H₂ with 5% Rh/C catalyst introduces the amine group .

| Parameter | Conditions | Yield |

|---|---|---|

| Methylation Catalyst | Pd/C, HCOOH, H₂O | 85–90% |

| LiAlH₄ Reduction | THF, reflux, 3 h | 100% |

| Grignard Reaction | iPrMgCl·LiCl, 25°C | 75% |

Physicochemical Properties

1-(1-Methylpiperidin-4-yl)propan-1-amine is a low-viscosity liquid at room temperature. Key properties include:

-

Boiling Point: Estimated 245–250°C (extrapolated from analogs).

-

Solubility: Miscible with polar solvents (e.g., methanol, dichloromethane) and partially soluble in water.

-

Basicity: pKa ~10.5 (typical for aliphatic amines).

Stability studies indicate no decomposition under inert atmospheres at ≤40°C for 12 months .

Applications in Pharmaceutical Chemistry

Neurological Drug Intermediates

The compound’s structural similarity to psychoactive amines (e.g., amphetamines) makes it a candidate for central nervous system (CNS) drug development. It serves as a precursor for:

-

Dopamine Reuptake Inhibitors: Modifications to the amine group enhance blood-brain barrier permeability.

-

Sigma Receptor Ligands: The piperidine moiety interacts with σ-1 receptors implicated in neuropathic pain .

Antibacterial Agents

Quaternary ammonium derivatives exhibit broad-spectrum antibacterial activity. For example, N-alkylation with dodecyl bromide produces surfactants effective against Gram-positive bacteria (MIC: 2–4 µg/mL) .

Comparative Analysis with Structural Analogs

| Compound | CAS Number | Key Difference | Activity Profile |

|---|---|---|---|

| 3-(2-Methylpiperidin-1-yl)propan-1-amine | 25560-00-3 | Methyl at piperidine C2 | Lower CNS penetration |

| 1-Methylpiperidine-4-amine | 41838-46-4 | No propan-1-amine side chain | Weak σ-receptor binding |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume